Hydrogen-Bond Donor Count: Differentiation from N-Methylated Cyanoalkylbenzamide Analogs in the Patent Literature
N-(1-cyanopropan-2-yl)-3-methoxy-4-methylbenzamide possesses one hydrogen-bond donor (the secondary amide NH), whereas the most insecticidally potent compounds disclosed in WO-2019128871-A1 (e.g., Compound 1.1, Compound 1.15) are exclusively N-methylated tertiary amides with zero H-bond donors [1]. This structural difference directly impacts solubility, permeability, and solid-state stability. A higher H-bond donor count is associated with improved aqueous solubility but reduced membrane permeability, as quantified by the Lipinski Rule of 5 framework [2].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (secondary amide NH at the benzamide linkage) |
| Comparator Or Baseline | N-methylated analogs in WO-2019128871-A1 (e.g., Compound 1.1, 1.15): HBD = 0 |
| Quantified Difference | ΔHBD = +1 (target compound has one additional H-bond donor relative to N-methylated comparators) |
| Conditions | Calculated from molecular structure; Lipinski Rule of 5 paradigm (HBD ≤ 5 for oral bioavailability) |
Why This Matters
The presence of a hydrogen-bond donor in the target compound versus its absence in lead insecticidal analogs alters solubility-permeability trade-offs, making N-(1-cyanopropan-2-yl)-3-methoxy-4-methylbenzamide a more suitable intermediate for further derivatization where a free NH is required for subsequent N-alkylation or acylation reactions.
- [1] Feng M, Li H, Shi X, Wang L, Yao K. (Jiangsu Flag Chemical Industry Co., Ltd.). N-alkyl-N-cyanoalkylbenzamide compound and use thereof. US Patent Application 20210009554. Published 2021-01-14. (Examples 1–3 demonstrate that lead compounds 1.1, 1.6, and 1.15 are all N-methylated, with no N–H hydrogen-bond donor). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1–3):3–26. View Source
